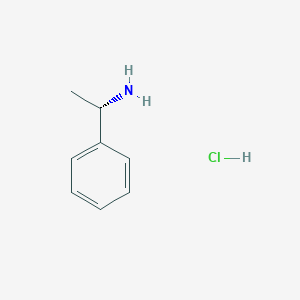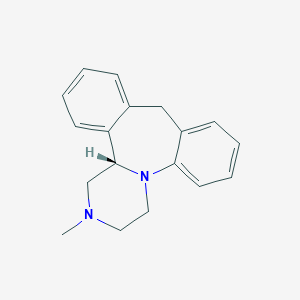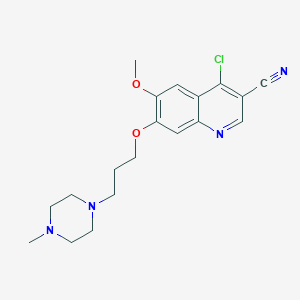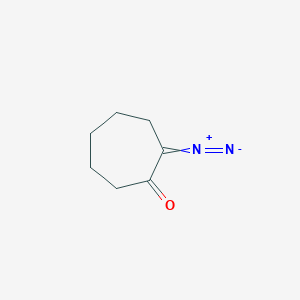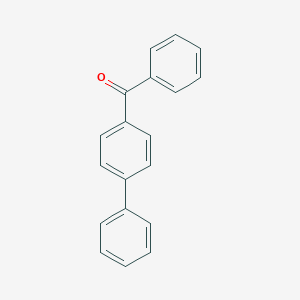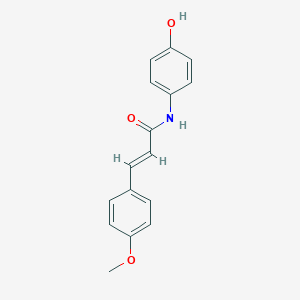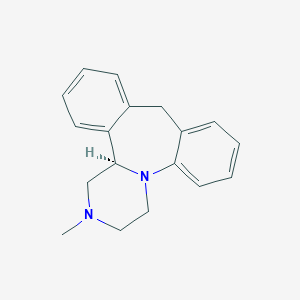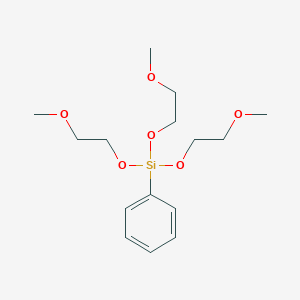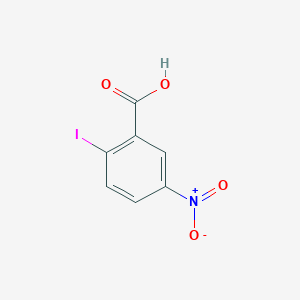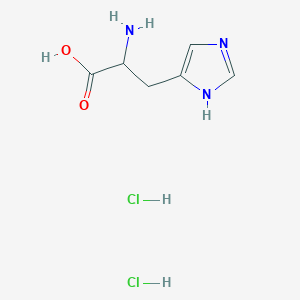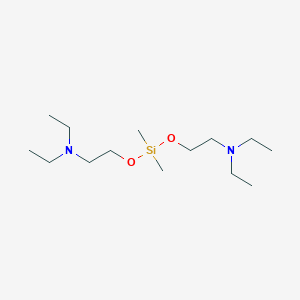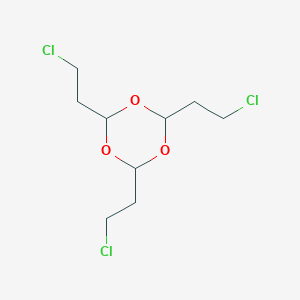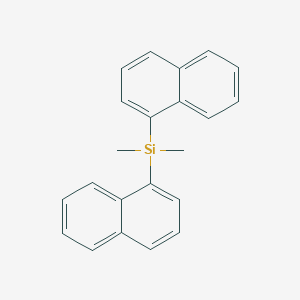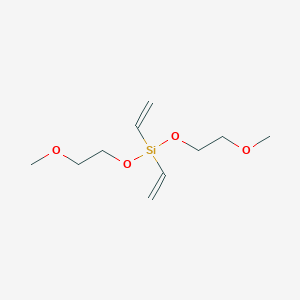
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DVS or Divinylsiloxane-bis-(benzocyclobutene) and is a versatile material that has been used in the development of microelectronic devices, sensors, and other advanced materials.
作用机制
The mechanism of action of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with other molecules in a specific way. This interaction may be responsible for the various properties and applications of DVS.
生化和生理效应
There is limited research on the biochemical and physiological effects of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. However, some studies have suggested that this compound may have antimicrobial properties. Additionally, DVS has been studied for its potential use as a drug delivery system in biomedical applications.
实验室实验的优点和局限性
The advantages of using 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane in lab experiments include its versatility and unique properties. DVS can be used in a variety of applications and can be easily synthesized using standard techniques. However, the limitations of using DVS in lab experiments include its potential toxicity and the need for specialized equipment and techniques for handling and purification.
未来方向
There are many potential future directions for research on 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. One area of interest is the development of new applications for DVS in fields such as microelectronics and biomedical engineering. Additionally, further research is needed to better understand the mechanism of action and potential toxicity of this compound. Finally, there is a need for the development of new synthesis methods and purification techniques for DVS to improve its efficiency and reduce its environmental impact.
合成方法
The synthesis of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane involves the reaction of divinylsiloxane and benzocyclobutene. The reaction is typically carried out under an inert atmosphere using a catalyst such as platinum or palladium. The resulting product is a clear, colorless liquid that can be purified using standard techniques such as distillation or chromatography.
科学研究应用
The unique properties of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane have made it an attractive material for scientific research. This compound has been studied for its potential applications in areas such as microelectronics, sensors, and biomedical engineering. In microelectronics, DVS has been used as a photoresist material for the fabrication of microelectronic devices. In sensors, DVS has been used as a sensing material for the detection of gases and other analytes. In biomedical engineering, DVS has been studied for its potential use as a drug delivery system.
属性
CAS 编号 |
17985-63-6 |
|---|---|
产品名称 |
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane |
分子式 |
C10H20O4Si |
分子量 |
232.35 g/mol |
IUPAC 名称 |
bis(ethenyl)-bis(2-methoxyethoxy)silane |
InChI |
InChI=1S/C10H20O4Si/c1-5-15(6-2,13-9-7-11-3)14-10-8-12-4/h5-6H,1-2,7-10H2,3-4H3 |
InChI 键 |
RVDDZBPDNPGWIM-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
规范 SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
其他 CAS 编号 |
17985-63-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



